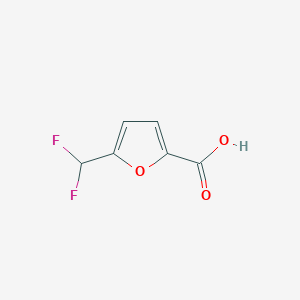

5-(二氟甲基)呋喃-2-羧酸

描述

5-(Difluoromethyl)furan-2-carboxylic acid is a chemical compound with the CAS Number: 189330-29-8 . It has a molecular weight of 162.09 and its IUPAC name is 5-(difluoromethyl)-2-furoic acid . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 5-(Difluoromethyl)furan-2-carboxylic acid is 1S/C6H4F2O3/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10) . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms in the molecule .Physical and Chemical Properties Analysis

5-(Difluoromethyl)furan-2-carboxylic acid is a powder that is stored at room temperature .科学研究应用

聚合物化学与生物材料

呋喃-2,5-二羧酸 (FDCA),与5-(二氟甲基)呋喃-2-羧酸结构相似,作为一种很有前景的平台分子,近年来备受关注。FDCA可以作为石油基对苯二甲酸 (TPA) 的可再生替代品,应用于聚合物合成。 研究人员探索将其整合到生物降解性聚合物中,例如聚酯和聚酰胺,以提高材料性能并减少环境影响 .

绿色溶剂和催化

5-(二氟甲基)呋喃-2-羧酸中独特的氟化部分使其成为设计绿色溶剂的有趣候选者。研究人员正在研究将其用作有机转化反应中的反应介质或共溶剂。 此外,该化合物可用作过渡金属催化反应中的配体,有可能提高选择性和效率 .

药物化学与药物设计

呋喃环体系在生物活性分子中很常见。研究人员正在探索5-(二氟甲基)呋喃-2-羧酸的衍生物,以了解它们作为抗炎剂、抗菌剂或酶抑制剂的潜力。 氟取代可能赋予理想的药代动力学性质,例如代谢稳定性和改善的结合亲和力 .

材料科学与表面改性

功能化的呋喃衍生物在表面涂层、粘合剂和改性材料中都有应用。研究人员正在研究5-(二氟甲基)呋喃-2-羧酸与各种基质的反应性,旨在创造具有定制性能的新型材料。 潜在领域包括耐腐蚀涂层和自修复材料 .

有机合成与构建单元

5-(二氟甲基)呋喃-2-羧酸是有机合成中宝贵的构建单元。化学家利用它将呋喃环体系引入更复杂的分子中。 二氟甲基基团可以参与多种反应,从而能够创建结构多样化的化合物 .

可持续化学与可再生原料

随着世界寻求可持续的替代方案,研究人员正在探索将生物质衍生的原料转化为有价值的化学品。 5-(二氟甲基)呋喃-2-羧酸,当源自可再生来源时,有助于发展更绿色的化学工艺,并减少对化石燃料的依赖 .

安全和危害

The safety information for 5-(Difluoromethyl)furan-2-carboxylic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .

未来方向

Furan platform chemicals (FPCs) are seen as having a significant role in the future of the chemical industry, with a switch from traditional resources such as crude oil to biomass . The manufacture and uses of FPCs directly available from biomass are being explored, and there is potential for a wide range of compounds to be economically synthesized from biomass via FPCs .

属性

IUPAC Name |

5-(difluoromethyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O3/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFNVXVMUIBVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2468732.png)

![3-(Tert-butyl)-2-(2-methylpropanoyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2468736.png)

![4-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2468737.png)

![6-Methoxy-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2468739.png)

![N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2468745.png)

![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide](/img/structure/B2468748.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride](/img/structure/B2468749.png)

![2,3-dimethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B2468751.png)

![benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2468752.png)